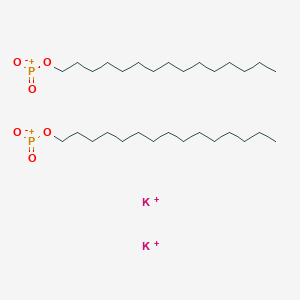

Dipotassium pentadecyl phosphonate

Beschreibung

Eigenschaften

Molekularformel |

C30H62K2O6P2+2 |

|---|---|

Molekulargewicht |

659.0 g/mol |

IUPAC-Name |

dipotassium;oxido-oxo-pentadecoxyphosphanium |

InChI |

InChI=1S/2C15H31O3P.2K/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(16)17;;/h2*2-15H2,1H3;;/q;;2*+1 |

InChI-Schlüssel |

XBFPHJVMIWCBFD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCO[P+](=O)[O-].CCCCCCCCCCCCCCCO[P+](=O)[O-].[K+].[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dipotassium pentadecyl phosphonate can be synthesized through various methods. One common approach involves the reaction of pentadecyl alcohol with phosphorus trichloride, followed by hydrolysis and neutralization with potassium hydroxide. The reaction conditions typically involve:

Temperature: Controlled to prevent decomposition.

Solvent: Anhydrous solvents like toluene or dichloromethane.

Catalysts: Often, catalysts like triethylamine are used to facilitate the reaction.

Industrial Production Methods

Industrial production of dipotassium pentadecyl phosphonate often involves large-scale batch reactors. The process includes:

Neutralization: Phosphoric acid is neutralized with potassium hydroxide.

Reaction: The neutralized solution is reacted with pentadecyl alcohol.

Purification: The product is purified through crystallization or distillation to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Dipotassium pentadecyl phosphonate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: Substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products Formed

Phosphonic Acids: Formed through oxidation.

Phosphine Derivatives: Formed through reduction.

Substituted Phosphonates: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Dipotassium pentadecyl phosphonate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Explored for its potential in drug delivery systems and as a component in bone-targeting drugs.

Industry: Used in the formulation of flame retardants, plasticizers, and surfactants.

Wirkmechanismus

The mechanism of action of dipotassium pentadecyl phosphonate involves its interaction with biological membranes and enzymes. The long hydrophobic pentadecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity. Additionally, the phosphonate group can inhibit enzymes by mimicking phosphate substrates, leading to enzyme inhibition and altered metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis of dipotassium pentadecyl phosphonate with structurally or functionally related compounds, based on available evidence:

Functional and Structural Comparisons

Bioactivity: Dipotassium phosphonate (BioPhos 43L) demonstrates efficacy against Phytophthora root rot in horticulture, acting as a systemic fungicide . In contrast, dipotassium pentadecyl phosphonate’s elongated alkyl chain may enhance its ability to disrupt microbial membranes, though direct evidence is lacking. Pentadecyl triphenyl phosphonate is non-bioactive in its role as an astaxanthin precursor, highlighting how substituents (e.g., phenyl vs. potassium) alter functionality .

Synthesis Efficiency :

- Pentadecyl triphenyl phosphonate is synthesized in a one-step process using concentrated sulfuric acid, avoiding deprotection steps . Dipotassium pentadecyl phosphonate likely requires additional neutralization steps to form the dipotassium salt, increasing production complexity.

Solubility and Formulation :

- The dipotassium salts (pentadecyl phosphonate, phosphonate, and disulphonate) exhibit high water solubility, making them suitable for liquid formulations. The pentadecyl chain, however, introduces a balance between solubility and lipid compatibility, unlike purely aromatic sulphonates .

Research Findings and Limitations

Agricultural Efficacy: BioPhos 43L (containing dipotassium phosphonate and phosphate) reduced Phytophthora infection in poinsettias and pothos by 60–80% in greenhouse trials . This suggests that dipotassium pentadecyl phosphonate could similarly act as a phosphonate donor, with enhanced persistence due to its alkyl chain.

Industrial Relevance :

- The one-pot synthesis of pentadecyl triphenyl phosphonate underscores the feasibility of scaling up alkyl phosphonate production. However, dipotassium salts may require stricter pH control during synthesis to avoid hydrolysis.

Data Gaps: No direct studies on dipotassium pentadecyl phosphonate were identified. Its properties are inferred from analogs, necessitating experimental validation of its stability, toxicity, and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.